molecular formula C14H10O2 B14142502 2-Phenyl-3(2H)-benzofuranone CAS No. 60312-67-6

2-Phenyl-3(2H)-benzofuranone

Cat. No.: B14142502
CAS No.: 60312-67-6
M. Wt: 210.23 g/mol
InChI Key: WSNJRIHHPNMYBV-UHFFFAOYSA-N
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Description

2-Phenyl-3(2H)-benzofuranone is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuran ring system with a phenyl group attached at the 2-position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3(2H)-benzofuranone typically involves the cyclization of phenyl-substituted precursors. One common method is the Friedel-Crafts acylation of phenylacetic acid derivatives followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3(2H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Halogenated benzofuranones and other substituted derivatives.

Scientific Research Applications

2-Phenyl-3(2H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-3(2H)-benzofuranone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

    2-Phenylbenzofuran: Lacks the carbonyl group present in 2-Phenyl-3(2H)-benzofuranone.

    3-Phenyl-2H-benzofuran-1-one: A positional isomer with the carbonyl group at a different position.

    2-Phenyl-3,4-dihydro-2H-benzofuran: A reduced form with a saturated ring.

Uniqueness: this compound is unique due to its specific structural features, including the carbonyl group and the phenyl substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

60312-67-6

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-one

InChI

InChI=1S/C14H10O2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

WSNJRIHHPNMYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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